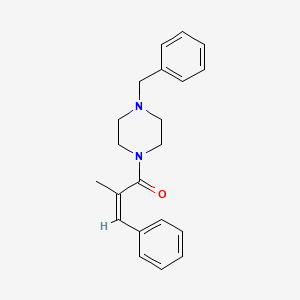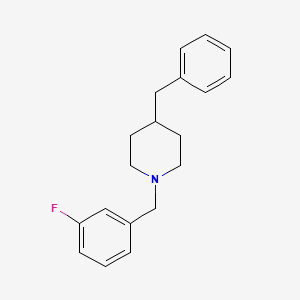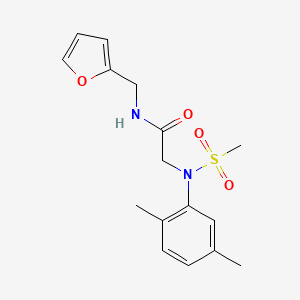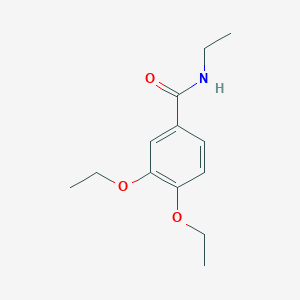
1-(3-methoxybenzoyl)-4-(2-methoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxybenzoyl)-4-(2-methoxybenzyl)piperazine, commonly known as MeOPP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. MeOPP belongs to the class of piperazine derivatives, which have been extensively investigated for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of MeOPP is not fully understood. However, it has been suggested that MeOPP acts as a dopamine receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. MeOPP has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
MeOPP has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. MeOPP has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MeOPP has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of pharmacological properties. MeOPP also has good solubility in water and organic solvents, which makes it suitable for use in a variety of experimental settings. However, MeOPP also has some limitations for lab experiments. It is a relatively new compound and its pharmacological properties have not been fully characterized. Additionally, MeOPP has not been extensively tested for its toxicity and safety.
Direcciones Futuras
There are several future directions for research on MeOPP. One area of research could focus on the development of new derivatives of MeOPP with improved pharmacological properties. Another area of research could investigate the potential use of MeOPP in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies could be conducted to investigate the safety and toxicity of MeOPP in order to determine its suitability for use in clinical settings.
Conclusion:
In conclusion, MeOPP is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological properties, including antipsychotic, antidepressant, and anti-inflammatory effects. MeOPP has several advantages for lab experiments, but also has some limitations. Future research on MeOPP could focus on the development of new derivatives with improved pharmacological properties, investigation of its potential use in the treatment of neurodegenerative disorders, and further studies on its safety and toxicity.
Métodos De Síntesis
MeOPP can be synthesized using a three-step procedure. The first step involves the reaction of 3-methoxybenzoyl chloride with 2-methoxybenzylamine to form N-(2-methoxybenzyl)-3-methoxybenzamide. The second step involves the reduction of the amide group to an amine using sodium borohydride. The final step involves the reaction of the amine with 1,4-dichlorobutane to form MeOPP.
Aplicaciones Científicas De Investigación
MeOPP has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological properties including antipsychotic, antidepressant, and anxiolytic effects. MeOPP has also been shown to possess potent anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
(3-methoxyphenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-8-5-7-16(14-18)20(23)22-12-10-21(11-13-22)15-17-6-3-4-9-19(17)25-2/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWPJLYTEDNECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methoxybenzyl)piperazin-1-yl](3-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoic acid](/img/structure/B5805825.png)
![5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5805835.png)
![2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5805843.png)
![4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide](/img/structure/B5805850.png)



![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)
![6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5805898.png)

![methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate](/img/structure/B5805923.png)


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)